molecular formula C6H10F3NO B2650848 [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 1354951-58-8

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol

Cat. No. B2650848
M. Wt: 169.147
InChI Key: UWDMCBJHCVCBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H10F3NO . It is a chiral compound with a pyrrolidinylmethanol core . The compound is colorless to yellow to brown sticky oil to semi-solid or liquid .


Molecular Structure Analysis

The molecular structure of “[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The trifluoromethyl group is attached to the 5-position of the pyrrolidine ring .


Physical And Chemical Properties Analysis

“[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is a colorless to yellow to brown sticky oil to semi-solid or liquid . The compound has a molecular weight of 169.14 .

Scientific Research Applications

Catalytic Applications

Enantioselective Synthesis : (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, a derivative of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol, has been effectively used as a ligand in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This process, using dimethylzinc under mild conditions, leads to the production of chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).

Chemical Synthesis Routes

Photoinduced Addition Reactions : The photoinduced addition of methanol to certain derivatives of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol leads to the production of pyrrolidine-2-ones. This process has been used to generate various derivatives of pyrrolidine-2-ones, indicating the compound's role in synthetic organic chemistry (Drew et al., 1999).

Ligand Dehydrogenation

Ruthenium Complexes Formation : The reaction of 2,6-bis(pyrrolidin-2-yl)pyridine (a relative of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol) with RuCl3 in methanol/water mixtures forms octahedral complexes where one of the ligands undergoes dehydrogenation. These complexes have been isolated and characterized, revealing insights into the coordination chemistry and chirality of the cations (Cabort et al., 2002).

Safety And Hazards

The compound should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid contact with eyes, skin, or clothing, and avoid breathing dust .

properties

IUPAC Name

[5-(trifluoromethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDMCBJHCVCBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol

Citations

For This Compound
1
Citations
VY Hys, OI Shevchuk, BV Vashchenko… - European Journal of …, 2020 - Wiley Online Library
The synthetic utility of 2‐trifluoromethyl‐1H‐pyrrole as a pharmaceutically relevant platform was demonstrated by the preparation of mono‐ and bifunctional C‐2(5)‐ or C‐3‐substituted …

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